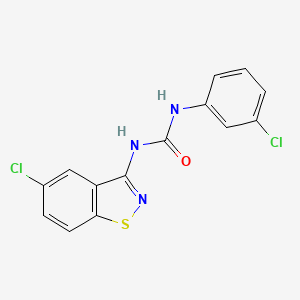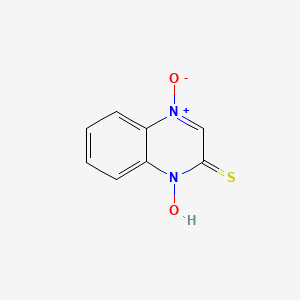
zinc;2-methanidylpropane;2-methylbutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound zinc;2-methanidylpropane;2-methylbutane is a chemical entity with the molecular formula C8H14Zn It is a coordination complex where zinc is bonded to organic ligands, specifically 2-methanidylpropane and 2-methylbutane
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropane;2-methylbutane typically involves the reaction of zinc salts with the corresponding organic ligands. One common method is the reaction of zinc chloride with 2-methanidylpropane and 2-methylbutane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where zinc salts and organic ligands are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
化学反应分析
Types of Reactions
Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and reduced organic products.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .
科学研究应用
Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .
相似化合物的比较
Similar Compounds
- Zinc;2-methanidylpropane;2-methylpropane
- Zinc;2-methanidylpropane;2-ethylbutane
- Zinc;2-methanidylpropane;2-methylpentane
Uniqueness
Zinc;2-methanidylpropane;2-methylbutane is unique due to its specific combination of organic ligands, which confer distinct reactivity and stability properties. Compared to similar compounds, it may exhibit different catalytic activities and selectivities, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
105078-82-8 |
|---|---|
分子式 |
C9H20Zn |
分子量 |
193.6 g/mol |
IUPAC 名称 |
zinc;2-methanidylpropane;2-methylbutane |
InChI |
InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2 |
InChI 键 |
XKINEOVEPSPYIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[CH2-].CC(C)C[CH2-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
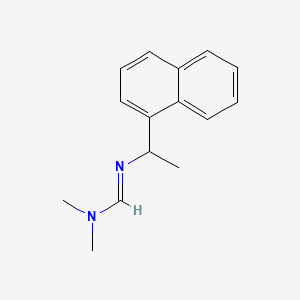
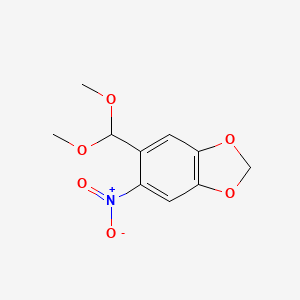
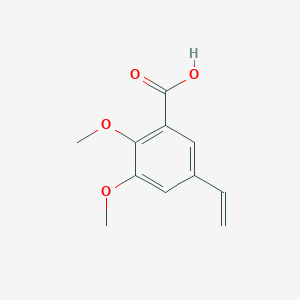
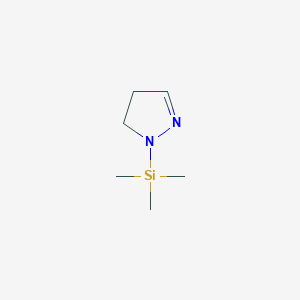
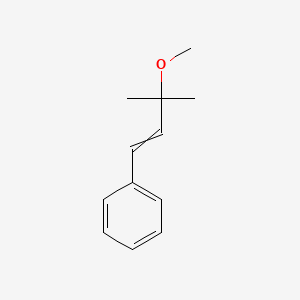
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)

